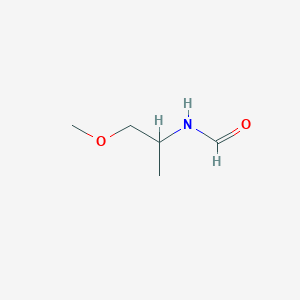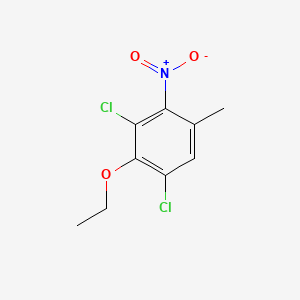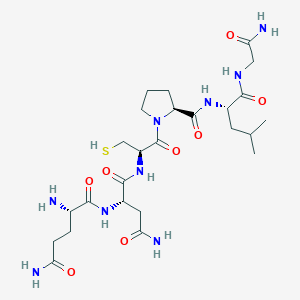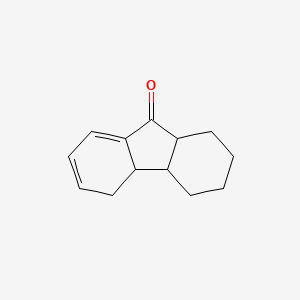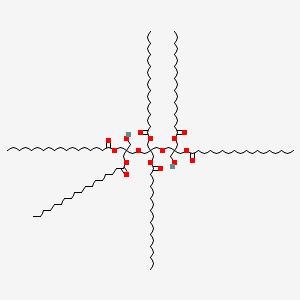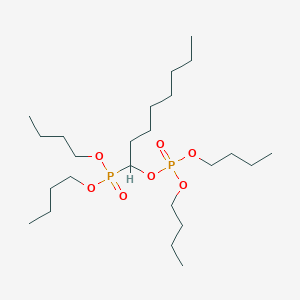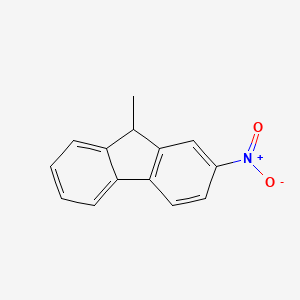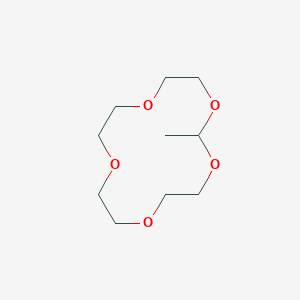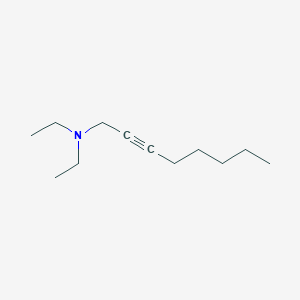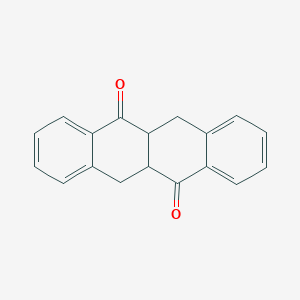![molecular formula C17H16O2S B14459156 2-Methyl-2-{[(naphthalen-1-yl)methyl]sulfanyl}cyclopentane-1,3-dione CAS No. 72340-93-3](/img/structure/B14459156.png)
2-Methyl-2-{[(naphthalen-1-yl)methyl]sulfanyl}cyclopentane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2-{[(naphthalen-1-yl)methyl]sulfanyl}cyclopentane-1,3-dione is a complex organic compound that features a cyclopentane ring substituted with a methyl group, a naphthylmethyl sulfanyl group, and two ketone functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-{[(naphthalen-1-yl)methyl]sulfanyl}cyclopentane-1,3-dione typically involves the alkylation of 2-methylcyclopentane-1,3-dione with 2-(1-naphthyl)ethyl bromide. This reaction primarily yields the O-alkylation product, although mixtures of C- and O-alkyl derivatives can also be obtained .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar alkylation reactions under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-2-{[(naphthalen-1-yl)methyl]sulfanyl}cyclopentane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols.
Substitution: The naphthylmethyl sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-Methyl-2-{[(naphthalen-1-yl)methyl]sulfanyl}cyclopentane-1,3-dione has several scientific research applications:
Chemistry: It serves as a synthon for the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.
Industry: Used in the synthesis of specialty chemicals and materials
Wirkmechanismus
The mechanism by which 2-Methyl-2-{[(naphthalen-1-yl)methyl]sulfanyl}cyclopentane-1,3-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The naphthylmethyl sulfanyl group can participate in binding interactions, while the cyclopentane-1,3-dione moiety can undergo chemical transformations that modulate biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methyl-2-naphthyl-1,3-dione
- 2-Methyl-2-{[(naphthalen-2-yl)methyl]sulfanyl}cyclopentane-1,3-dione
- 2-Methyl-2-{[(naphthalen-1-yl)methyl]sulfanyl}cyclohexane-1,3-dione
Uniqueness
2-Methyl-2-{[(naphthalen-1-yl)methyl]sulfanyl}cyclopentane-1,3-dione is unique due to its specific substitution pattern and the presence of both a naphthylmethyl sulfanyl group and a cyclopentane-1,3-dione core. This combination of structural features imparts distinct chemical and biological properties that differentiate it from similar compounds .
Eigenschaften
CAS-Nummer |
72340-93-3 |
|---|---|
Molekularformel |
C17H16O2S |
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
2-methyl-2-(naphthalen-1-ylmethylsulfanyl)cyclopentane-1,3-dione |
InChI |
InChI=1S/C17H16O2S/c1-17(15(18)9-10-16(17)19)20-11-13-7-4-6-12-5-2-3-8-14(12)13/h2-8H,9-11H2,1H3 |
InChI-Schlüssel |
ZACBSQBFAATJGA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=O)CCC1=O)SCC2=CC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


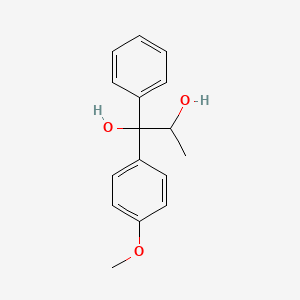
![(Diethoxyphosphoryl)methyl [2-(ethenyloxy)ethoxy]acetate](/img/structure/B14459082.png)
![N,N-Dichloro-4-[(dichloroamino)methyl]benzene-1-sulfonamide](/img/structure/B14459090.png)
![2,6-Dichloro-4-[chloro(difluoro)methyl]pyridine](/img/structure/B14459108.png)
